molecular formula C8H17NOS B13183359 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol

3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol

Katalognummer: B13183359
Molekulargewicht: 175.29 g/mol
InChI-Schlüssel: XEZPIURHBDTRJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol involves several steps. The starting material is typically a cyclobutyl compound, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H17NOS

Molekulargewicht

175.29 g/mol

IUPAC-Name

3-amino-1-(1-methylsulfanylcyclobutyl)propan-1-ol

InChI

InChI=1S/C8H17NOS/c1-11-8(4-2-5-8)7(10)3-6-9/h7,10H,2-6,9H2,1H3

InChI-Schlüssel

XEZPIURHBDTRJT-UHFFFAOYSA-N

Kanonische SMILES

CSC1(CCC1)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.